N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide
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Description
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H14FN5O3S2 and its molecular weight is 443.47. The purity is usually 95%.
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Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups and potential biological activities. This compound features a benzothiazole moiety , a 1,3,4-oxadiazole ring , and a fluorobenzamide structure , which suggest significant pharmacological potential.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₇F₂N₃O₂S, with a molecular weight of 375.47 g/mol. The presence of the benzothiazole and oxadiazole rings is particularly noteworthy as these structures are often associated with antimicrobial and anticancer activities.
Structural Features
Feature | Description |
---|---|
Benzothiazole Moiety | Known for antimicrobial properties |
Oxadiazole Ring | Associated with cytotoxic activity |
Fluorobenzamide Group | Enhances lipophilicity and bioavailability |
Antimicrobial Properties
Preliminary studies indicate that compounds containing benzothiazole and oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi .
Anticancer Activity
Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The mechanism of action often involves the disruption of cellular processes through interactions with specific proteins or enzymes. For example:
- Carbonic Anhydrase Inhibition : Some derivatives have been identified as effective inhibitors of tumor-associated isozyme CA IX, crucial for pH regulation in tumor cells.
The compound's cytotoxicity has been evaluated using various cancer cell lines, revealing IC₅₀ values that suggest potent anticancer effects comparable to established chemotherapeutics like doxorubicin .
Case Studies
- Study on Anticancer Activity : A study involving the evaluation of similar benzothiazole derivatives showed significant cytotoxic effects against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The most active derivatives exhibited IC₅₀ values below 10 µM, indicating strong potential for further development .
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound interacts favorably with targets involved in cancer progression, suggesting a mechanism involving competitive inhibition at the active sites of key enzymes.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the benzothiazole precursor.
- Reaction with thioacetic acid to introduce the thiol group.
- Cyclization to form the oxadiazole ring.
- Final coupling with fluorobenzoyl chloride under basic conditions.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3S2/c20-12-6-2-1-5-11(12)17(27)21-9-16-24-25-19(28-16)29-10-15(26)23-18-22-13-7-3-4-8-14(13)30-18/h1-8H,9-10H2,(H,21,27)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYKNPBOUUAKJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.